1-(Benzyloxy)-3,3-dimethylazetidine is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyloxy group enhances its chemical properties, making it a subject of interest in pharmaceutical research.
This compound can be classified under organic compounds, specifically as a heterocyclic compound due to the inclusion of nitrogen in its ring structure. It is often synthesized for research purposes and is related to various pharmaceutical applications, particularly as a precursor or intermediate in the synthesis of bioactive molecules.
The synthesis of 1-(Benzyloxy)-3,3-dimethylazetidine typically involves several key steps:
In industrial settings, optimized reaction conditions, including controlled temperatures and pressures, are utilized to enhance efficiency and scalability.
The molecular formula for 1-(Benzyloxy)-3,3-dimethylazetidine is , with a molecular weight of 263.29 g/mol. The structural characteristics include:
The InChI key for this compound is NSZYTQBIBSFFHI-UHFFFAOYSA-N, and it can be represented in SMILES notation as CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C .
1-(Benzyloxy)-3,3-dimethylazetidine can participate in various chemical reactions typical for azetidine derivatives:
These reactions are fundamental in exploring the compound's utility in drug development and synthesis of other pharmacologically relevant compounds.
The mechanism of action for 1-(Benzyloxy)-3,3-dimethylazetidine primarily revolves around its interactions at the molecular level with biological targets. While specific pathways may vary depending on its application, potential mechanisms include:
Further studies are necessary to elucidate precise mechanisms and biological effects.
Relevant data regarding its physical and chemical properties can guide researchers in handling and applying this compound effectively .
1-(Benzyloxy)-3,3-dimethylazetidine has several scientific uses:
Azetidine scaffolds represent a strategically important class of saturated four-membered nitrogen heterocycles in contemporary drug design, primarily due to their ability to impart favorable physicochemical and pharmacokinetic properties. Compared to larger cyclic amines (e.g., piperidines), azetidines exhibit reduced basicity (pKₐ ~9.0 vs. 10.5 for piperidine) while maintaining metabolic stability, attributed to their ring strain energy (~25 kcal/mol) and conformational rigidity. This combination enables enhanced solubility, blood-brain barrier (BBB) penetration, and target engagement efficiency, particularly for central nervous system (CNS) targets [1] .
The topological polar surface area (TPSA) of azetidine (12 Ų) is lower than that of pyrrolidine (23 Ų), facilitating passive membrane permeability. Additionally, azetidines increase the fraction of sp³ carbons (Fsp³) in molecules, disrupting crystal packing and improving aqueous solubility. These attributes are quantified in Table 1, comparing azetidine with common bioisosteres [1] .
Table 1: Physicochemical Properties of Azetidine Versus Common Bioisosteres
Scaffold | Ring Size | TPSA (Ų) | Basic pKₐ | Fsp³ | Metabolic Stability |
---|---|---|---|---|---|
Azetidine | 4-membered | 12 | ~9.0 | High | High |
Pyrrolidine | 5-membered | 23 | 11.0 | Medium | Moderate |
Piperidine | 6-membered | 23 | 10.5 | Low | Low |
The synthesis of 3,3-disubstituted azetidines emerged as a solution to address the inherent ring strain and reactivity challenges of unsubstituted azetidines. Early methodologies relied on nucleophilic ring-opening of azetidinones (β-lactams), but suffered from limited functional group tolerance. A transformative advancement came from Couty and coworkers, who established a stereoselective route from β-amino alcohols (Scheme 1). This involved:
Table 2: Key Synthetic Milestones for 3,3-Disubstituted Azetidines
Year | Innovation | Key Reagents/Conditions | Yield Range | Stereocontrol |
---|---|---|---|---|
2012 | Ephedrine-based scaffold diversification | LiHMDS/KHMDS, −50°C to −78°C | 40–76% | Diastereoselective (up to 20:1 dr) |
2021 | Spirocyclic derivatives | LiTMP, benzotriazolylmethanol | 45–67% | Rearrangement to [4.2.0] systems |
Notably, 3,3-dimethyl substitution conferred enhanced stability by mitigating ring strain and sterically shielding the nucleophilic nitrogen. This allowed downstream diversification into bridged ([3.1.1]-diazabicycloheptanes), fused (tetrahydroquinolines), and spirocyclic scaffolds, expanding accessible chemical space for library synthesis [1] .
The benzyloxy group (–OCH₂C₆H₅) serves as a versatile pharmacophore modifier in azetidine chemistry, primarily functioning as:
These attributes make 1-(benzyloxy)-3,3-dimethylazetidine a strategic building block for probing structure-activity relationships (SAR) in neuroactive and antimicrobial scaffolds [1] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2